Zoniporide metabolite M1

Drug Metabolism Pharmacokinetics Aldehyde Oxidase

Quantifying zoniporide in human plasma requires a validated LC-MS/MS method, yet sourcing the authentic M1 metabolite standard is a persistent bottleneck for bioanalytical labs. Zoniporide metabolite M1 (2-oxozoniporide, CP-703160) is the major human circulating and excretory metabolite formed exclusively via aldehyde oxidase (AO)-catalyzed oxidation, with well-characterized kinetics (KM = 3.4 µM, Vmax = 74 pmol/min/mg protein). • Essential reference standard for developing and validating LC-MS/MS bioanalytical methods for zoniporide exposure quantification in clinical/preclinical human samples. • Robust AO probe substrate for interspecies metabolic profiling and in vitro-in vivo extrapolation (IVIVE) of human clearance. • Benchmark metabolite for medicinal chemistry campaigns to evaluate and mitigate AO-mediated metabolic liabilities in new chemical entities.

Molecular Formula C17H16N6O2
Molecular Weight 336.3 g/mol
CAS No. 372078-43-8
Cat. No. B15193582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZoniporide metabolite M1
CAS372078-43-8
Molecular FormulaC17H16N6O2
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)N=C(N)N
InChIInChI=1S/C17H16N6O2/c18-17(19)22-16(25)11-8-20-23(15(11)9-4-5-9)13-3-1-2-12-10(13)6-7-14(24)21-12/h1-3,6-9H,4-5H2,(H,21,24)(H4,18,19,22,25)
InChIKeyRAXYIGUUSAQMES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zoniporide Metabolite M1 (CAS 372078-43-8) | Chemical Identity and Primary Role


Zoniporide metabolite M1, also known as 2-oxozoniporide or CP-703160, is the primary human circulating and excretory metabolite of the NHE-1 inhibitor zoniporide [1]. Formed via aldehyde oxidase (AO)-catalyzed oxidation, it is a small molecule with the molecular formula C17H16N6O2 and a molecular weight of 336.3 g/mol [2]. It is classified as a secondary metabolite within the context of drug metabolism [3].

Why Zoniporide Metabolite M1 is Not Interchangeable with Other NHE-1 Inhibitor Metabolites


Zoniporide metabolite M1 is not a generic analog; its formation is critically dependent on the specific structural features of the zoniporide parent molecule and the unique activity of aldehyde oxidase (AO) [1]. Studies show that the guanidine and quinoline moieties of zoniporide are prerequisites for AO-catalyzed oxidation to M1 [2]. Furthermore, marked species differences exist in this conversion—dogs and cats do not produce M1, and even among species that do, kinetic parameters (KM, Vmax, Clint) vary significantly [3]. Therefore, substituting zoniporide with a close structural analog, or relying on a different NHE-1 inhibitor's metabolite profile, will not yield the same metabolic and pharmacokinetic outcomes, potentially compromising the validity of in vitro-in vivo extrapolation (IVIVE) and preclinical models [4].

Quantitative Evidence for the Differentiation of Zoniporide Metabolite M1


Zoniporide Metabolite M1 as the Predominant Human Circulating Metabolite

Zoniporide is primarily cleared via metabolism in humans, and 2-oxozoniporide (M1) is the major excretory and circulating metabolite [1]. In a human study with an 80-mg intravenous dose of [14C]zoniporide, M1 was identified as the primary metabolite, with other metabolites (M2 and M3) representing 17% of the dose and 6.4% of circulating radioactivity, respectively [2]. This establishes M1 as the dominant species in human plasma, a critical consideration for pharmacokinetic and toxicokinetic modeling.

Drug Metabolism Pharmacokinetics Aldehyde Oxidase

Kinetic Parameters of M1 Formation via Aldehyde Oxidase

The formation of M1 from zoniporide is catalyzed by aldehyde oxidase (AO) with defined Michaelis-Menten kinetics [1]. Using human liver cytosol, the KM for zoniporide oxidation is 3.4 µM and the Vmax is 74 pmol/min/mg protein [2]. This provides a quantitative benchmark for in vitro-in vivo extrapolation (IVIVE) and for evaluating AO activity across different experimental systems or species.

Enzyme Kinetics In Vitro Metabolism Aldehyde Oxidase

Species-Specific Formation of Zoniporide Metabolite M1

The formation of M1 is highly species-dependent [1]. In vitro studies using S9 fractions show that dogs and cats do not convert zoniporide to M1, while humans, rats, mice, and other species do [2]. This critical difference means that dogs are an inappropriate model for studying the pharmacokinetics or toxicology of zoniporide's major human metabolite. Furthermore, among species that do produce M1, marked differences in KM, Vmax, and intrinsic clearance (Clint) were observed [3].

Interspecies Differences Preclinical Models Aldehyde Oxidase

Structural Prerequisites for M1 Formation: Guanidine and Quinoline Moieties

Structure-activity relationship studies demonstrate that the guanidine and quinoline moieties of zoniporide are essential for AO-catalyzed oxidation to M1 [1]. Analogs lacking these features show altered or abolished metabolism to the corresponding 2-oxo metabolite [2]. In contrast, replacement of the cyclopropyl group on the pyrazole ring with other alkyl groups was tolerated, indicating it is not critical for AO recognition [3]. This defines the pharmacophore required for this specific metabolic pathway.

Structure-Metabolism Relationship Aldehyde Oxidase Medicinal Chemistry

Optimal Application Scenarios for Zoniporide Metabolite M1 in Research and Industry


Human Pharmacokinetic and ADME Studies

Given its role as the major circulating and excretory metabolite in humans [1], M1 is the essential analytical standard for developing and validating LC-MS/MS methods to quantify zoniporide exposure in clinical or preclinical human samples. It is also the key analyte for in vitro-in vivo extrapolation (IVIVE) of human clearance.

Aldehyde Oxidase (AO) Activity Assays and Screening

The well-defined kinetic parameters (KM = 3.4 µM, Vmax = 74 pmol/min/mg protein) for the conversion of zoniporide to M1 by human AO [2] make this reaction a robust probe substrate for assessing AO activity in various biological matrices (e.g., liver cytosol, S9 fractions, recombinant enzymes). This is particularly valuable for studying interspecies differences and predicting human AO-mediated drug clearance.

Preclinical Species Selection and Model Validation

The species-specific formation of M1 [3] provides a critical benchmark for selecting appropriate animal models for zoniporide or related NHE-1 inhibitors. Researchers can use the presence or absence of M1 formation in vitro to determine if a species (e.g., rat vs. dog) is a relevant toxicology model for human metabolite exposure.

Structure-Metabolism Relationship (SMR) Studies for AO Substrates

The established structural prerequisites for M1 formation—specifically the requirement for guanidine and quinoline moieties [4]—offer a valuable case study for medicinal chemists. M1 can be used as a benchmark metabolite when designing new chemical entities to understand and mitigate AO-mediated metabolic liabilities early in drug discovery.

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